BenchChemオンラインストアへようこそ!

(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid

Lipophilicity Drug design Physicochemical profiling

(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid [CAS 1704080-21-6] is a heterobifunctional arylboronic acid building block that combines a 4-chlorophenyl ring, a 4-oxopiperidine amide linker, and a boronic acid group within a single molecular framework (C₁₂H₁₃BClNO₄, MW 281.50 g/mol). Its boronic acid moiety enables Suzuki–Miyaura cross-coupling for C–C bond formation, while the 4-oxopiperidine carbonyl serves as an additional hydrogen-bond acceptor and polarity modifier.

Molecular Formula C12H13BClNO4
Molecular Weight 281.5 g/mol
CAS No. 1704080-21-6
Cat. No. B1434220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
CAS1704080-21-6
Molecular FormulaC12H13BClNO4
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(=O)CC2)(O)O
InChIInChI=1S/C12H13BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2
InChIKeyKZIWQLVIUIJIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Profile for (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid (CAS 1704080-21-6)


(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid [CAS 1704080-21-6] is a heterobifunctional arylboronic acid building block that combines a 4-chlorophenyl ring, a 4-oxopiperidine amide linker, and a boronic acid group within a single molecular framework (C₁₂H₁₃BClNO₄, MW 281.50 g/mol) . Its boronic acid moiety enables Suzuki–Miyaura cross-coupling for C–C bond formation, while the 4-oxopiperidine carbonyl serves as an additional hydrogen-bond acceptor and polarity modifier . The compound is supplied as a crystalline solid with a commercial purity specification of ≥95% (typically ≥98%), requiring storage at 2–8°C under dry, sealed conditions .

Why In-Class Analogs Cannot Substitute for (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid in Structure–Property-Critical Applications


Closely related boronic acid building blocks—differing by as little as a single oxidation state at the piperidine ring or the absence of the 4-chloro substituent—exhibit markedly divergent physicochemical profiles [1]. The target compound's measured LogP of 0.24 places it in a balanced hydrophilic–lipophilic regime, whereas the non-oxidized piperidine analog (CAS 871332-70-6) records a LogP of 2.02—a >60-fold difference in predicted partition coefficient . Similarly, the non-chlorinated meta-substituted analog (CAS 850567-32-7) presents a LogP of −0.89, shifting the polarity window by more than one log unit in the opposite direction . These property gaps translate into divergent solubility, permeability, and chromatographic behavior that cannot be compensated by downstream formulation adjustments, making direct analog substitution scientifically invalid for any application where reproducible physicochemical parameters are critical .

Quantitative Differentiation Evidence for (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid Against Closest Structural Analogs


LogP-Guided Polarity Differentiation: 1.8-Log-Unit Separation from the Non-Oxidized Piperidine Analog

The target compound exhibits a calculated LogP of 0.24, which is 1.78 log units lower than the non-oxidized piperidine analog (CAS 871332-70-6, LogP = 2.02) [1]. This corresponds to an approximately 60-fold difference in predicted octanol–water partition coefficient, situating the target in a polarity window that is intermediate between the highly lipophilic non-oxidized analog and the highly hydrophilic non-chlorinated analog (CAS 850567-32-7, LogP = −0.89) . The 4-oxopiperidine carbonyl is the principal driver of this polarity shift, adding one hydrogen-bond acceptor and increasing the polar surface area relative to the saturated piperidine variant [1].

Lipophilicity Drug design Physicochemical profiling ADME prediction

Hydrogen-Bond Acceptor Capacity: One Additional HBA Over the Saturated Piperidine Analog

The 4-oxopiperidine carbonyl in the target compound contributes one additional hydrogen-bond acceptor (HBA) site compared to the non-oxidized piperidine analog (CAS 871332-70-6), which possesses only the amide carbonyl and the boronic acid hydroxyls as HBA motifs [1]. The non-oxidized analog has a total HBA count of 3 (two from boronic acid –OH, one from amide C=O) and a polar surface area (PSA) of 61 Ų [1]. The target compound increases the HBA count to 4 (adding the piperidone ketone) and is predicted to have a PSA exceeding 77 Ų—comparable to the 77.84 Ų reported for the non-chlorinated 4-oxopiperidine analog . This additional HBA site enables distinct intermolecular interactions, including specific hydrogen-bonding patterns with biological targets or co-crystal formers.

Molecular recognition Enzyme inhibition Crystal engineering Solubility enhancement

Regioisomeric Differentiation: Meta-Carbonyl Substitution with 4-Chloro Provides a Unique Vector for Downstream Elaboration

Among the 4-oxopiperidine-1-carbonyl phenylboronic acid regioisomers, the target compound is uniquely meta-substituted with respect to the amide linkage and also bears a 4-chloro substituent . The para-substituted isomer (CAS 850568-23-9) lacks the chloro group entirely and places the boronic acid and amide in a linear 1,4-arrangement, resulting in a higher melting point (156–160°C) and lower LogP (−0.83) . The non-chlorinated meta isomer (CAS 850567-32-7) is a low-melting solid (36–40°C) with LogP −0.89 [1]. The target compound's unique substitution pattern—combining a meta-oriented amide–piperidone vector with a chloro substituent para to the boronic acid—creates a distinct exit vector geometry that is not accessible from any single commercial analog.

Regiochemistry Medicinal chemistry SAR exploration Scaffold diversification

Suzuki–Miyaura Coupling Compatibility: Boronic Acid Reactivity Retained Despite Electron-Withdrawing Substituents

Arylboronic acids bearing electron-withdrawing substituents (4-chloro and amide carbonyl) can exhibit attenuated reactivity in Suzuki–Miyaura couplings due to reduced electron density on the boron atom. The target compound retains a reactive boronic acid functionality despite the presence of the electron-withdrawing 4-chloro and 4-oxopiperidine-1-carbonyl groups, as evidenced by its commercial positioning as a Suzuki coupling building block . The calculated LogP of 0.24 predicts compatibility with aqueous–organic biphasic coupling conditions (e.g., toluene/EtOH/H₂O or dioxane/H₂O), avoiding the solubility limitations of the highly lipophilic non-oxidized analog (LogP 2.02) or the excessive aqueous partitioning of the non-chlorinated analogs (LogP < −0.8) . While no direct comparative catalytic efficiency data (TON, TOF, or isolated yield) for this specific compound versus its analogs has been published, class-level knowledge of boronic acid electronics predicts that the 4-chloro substituent deactivates the ring toward oxidative addition relative to non-halogenated analogs, potentially requiring optimized catalyst–ligand systems [1].

Cross-coupling Synthetic methodology C–C bond formation Heterocycle synthesis

High-Value Application Scenarios for (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid


Synthesis of Moderately Polar, Chloro-Substituted Biaryl Pharmacophores via Suzuki–Miyaura Coupling

Medicinal chemistry teams constructing biaryl scaffolds where balanced LogP (0.24) is desired for lead-like properties can employ this compound as a direct coupling partner. The pre-installed 4-chloro substituent enables further diversification via nucleophilic aromatic substitution or additional cross-coupling, while the 4-oxopiperidine carbonyl provides a hydrogen-bond anchor for target binding . Compared to the non-oxidized piperidine analog (LogP 2.02), products derived from this building block are predicted to exhibit approximately 60-fold higher aqueous solubility, improving assay compatibility and reducing non-specific binding [1].

Fragment-Based Drug Discovery (FBDD) Requiring a Pre-Installed Ketone HBA for Target Engagement

The 4-oxopiperidine carbonyl provides an additional hydrogen-bond acceptor site (HBA = 4) that can form specific interactions with kinase hinge regions, protease active sites, or other recognition motifs . In fragment elaboration campaigns, the boronic acid handle allows rapid C–C coupling to diverse fragment libraries without the need for post-coupling oxidation of a piperidine to a piperidone—a transformation that can be low-yielding and incompatible with sensitive functionality [1]. The compound's intermediate polarity (LogP 0.24) also positions it favorably for biophysical screening methods such as SPR and NMR that perform optimally with soluble, non-aggregating fragments .

Building Block for Covalent Inhibitor Scaffolds with Boronic Acid Warheads

Boronic acids are established serine protease and proteasome inhibitors through reversible covalent bond formation with active-site nucleophiles . This compound combines a boronic acid warhead with a 4-oxopiperidine amide linker that can be elaborated into peptidomimetic or heterocyclic inhibitor scaffolds. The 4-chloro substituent provides a synthetic handle for late-stage diversification, while the piperidone carbonyl can participate in key hydrogen-bond networks within enzyme active sites [1]. The compound's favorable LogP (0.24) is consistent with the polarity requirements for cellular permeability in covalent inhibitor programs [1].

Synthesis of Agro Chemical Intermediates Requiring Halogenated Boronic Acid Feedstocks

Industrial research groups developing halogenated heterocyclic agrochemicals can use this building block to install a chloroaryl–piperidone motif in a single coupling step. The 4-chloro substituent is a privileged fragment in fungicide and herbicide design, and the boronic acid enables convergent synthetic strategies that reduce step count relative to linear syntheses . The compound's commercial availability at multi-gram scale with ≥95% purity supports process chemistry optimization and scale-up feasibility studies .

Quote Request

Request a Quote for (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.